molecular formula C8H9ClN2O B14322884 4-(Methoxymethyl)benzene-1-diazonium chloride CAS No. 112177-80-7

4-(Methoxymethyl)benzene-1-diazonium chloride

Cat. No.: B14322884
CAS No.: 112177-80-7
M. Wt: 184.62 g/mol
InChI Key: CIDDJDYZBPVLAM-UHFFFAOYSA-M
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Description

4-(Methoxymethyl)benzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound has a methoxymethyl group (-CH₂OCH₃) attached to the benzene ring, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Methoxymethyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(methoxymethyl)aniline. The process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) . The reaction can be summarized as follows:

4-(Methoxymethyl)aniline+NaNO2+HCl4-(Methoxymethyl)benzene-1-diazonium chloride+NaCl+H2O\text{4-(Methoxymethyl)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 4-(Methoxymethyl)aniline+NaNO2​+HCl→4-(Methoxymethyl)benzene-1-diazonium chloride+NaCl+H2​O

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reactants, and reaction time to prevent decomposition and side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt.

    Substitution by Hydroxides: Heating the diazonium salt with water.

    Coupling Reactions: Reacting the diazonium salt with phenol in an alkaline medium.

Major Products

    Aryl Halides: Formed by substitution reactions with halides.

    Phenols: Formed by substitution reactions with hydroxides.

    Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved include:

Properties

CAS No.

112177-80-7

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-(methoxymethyl)benzenediazonium;chloride

InChI

InChI=1S/C8H9N2O.ClH/c1-11-6-7-2-4-8(10-9)5-3-7;/h2-5H,6H2,1H3;1H/q+1;/p-1

InChI Key

CIDDJDYZBPVLAM-UHFFFAOYSA-M

Canonical SMILES

COCC1=CC=C(C=C1)[N+]#N.[Cl-]

Origin of Product

United States

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